

Analysis of 1,4-Dibenzylbenzene crystal structure and comparison with similar compounds

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Compound of Interest

Compound Name: 1,4-Dibenzylbenzene

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A Comparative Analysis of the Crystal Structure of 1,4-Dibenzylbenzene and Its Isomers

A detailed examination of the solid-state arrangement of **1,4-dibenzylbenzene** reveals distinct structural features when compared to its ortho and meta isomers, as well as other structurally related compounds. This guide provides a comparative analysis of their crystal structures, supported by experimental and computational data, offering valuable insights for researchers in materials science and drug development.

The spatial arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly influences the physical and chemical properties of a compound. For aromatic compounds like dibenzylbenzene, the orientation of the phenyl rings and the overall molecular packing dictate properties such as melting point, solubility, and even biological activity. This report focuses on the crystal structure of **1,4-dibenzylbenzene** and draws comparisons with its isomers, 1,2-dibenzylbenzene and 1,3-dibenzylbenzene, and other similar molecules.

Crystallographic Data Comparison

The crystal structure of **1,4-dibenzylbenzene** has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the orthorhombic space group Pbca and resides on a crystallographic inversion center. This high symmetry imposes a specific conformation where

the two benzyl groups are positioned anti-parallel to each other. A key feature of its structure is the significant twist between the central benzene ring and the peripheral phenyl rings, with a dihedral angle of 88.39(11)°.

In contrast, experimental crystallographic data for 1,2-dibenzylbenzene and 1,3-dibenzylbenzene are not readily available in the Cambridge Structural Database (CSD). However, data for the closely related 1,2-diphenylbenzene provides some insight. This molecule crystallizes in the non-centrosymmetric space group $P2_12_12_1$ with four molecules in the unit cell. The lack of an inversion center suggests a less symmetrical packing arrangement compared to the para isomer.

Due to the absence of experimental data for the ortho and meta isomers of dibenzylbenzene, computational methods are often employed to predict their stable crystal structures. These predictions can provide valuable information on their likely packing motifs and conformational preferences.

Below is a table summarizing the available crystallographic data for **1,4-dibenzylbenzene** and related compounds.

| Co mp oun d Na me | For mul a | Cry stal Sys tem | Spa ce Gro up | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | z | Dih edr al Ang le (°) | CC DC Nu mb er |
|----------------------------------|----------------------|---------------------------|--------------------------------------------------|-------------------|-------------------|-------------------|-----------------|-------------|--------------|---|--------------------------------------|----------------------------|
| 1,4- | | | | | | | | | | | | |
| Dibe nzyl ben zen e | C_{20} H_{18} | Orth orho mbi c | Pbc a | 10.0 90(2) | 7.87 36(1) | 18.3 79(4) | 90 | 90 | 90 | 4 | 88.3 9(11) | 657 680[1] |
| 1,2- | | | | | | | | | | | | |
| Diph enyl ben zen e | C_{18} H_{14} | Orth orho mbi c | P2 ₁ 2 ₁ 2 ₁ | 18.6 | 6.05 | 11.8 | 90 | 90 | 90 | 4 | - | - |

Experimental Protocols

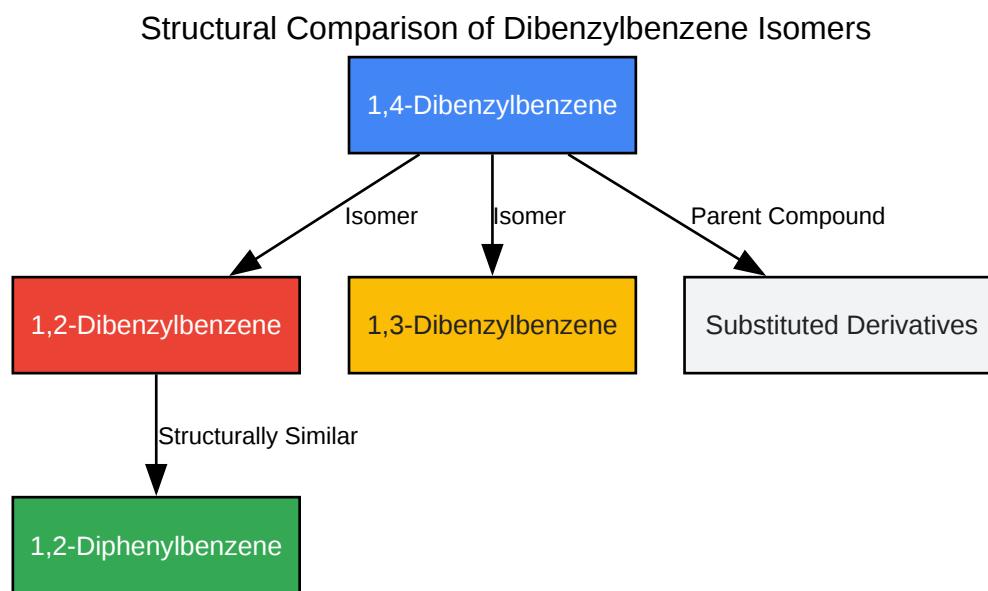
The determination of crystal structures for organic compounds like dibenzylbenzenes relies on single-crystal X-ray diffraction. The general experimental workflow is as follows:

- Crystal Growth: High-quality single crystals are paramount for successful structure determination. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, or by slow cooling of a hot, saturated solution.
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to optimize the atomic coordinates and other crystallographic parameters.

Logical Relationship of Compared Compounds

The following diagram illustrates the relationship between **1,4-dibenzylbenzene** and the other compounds discussed in this guide.



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Caption: Comparative analysis of dibenzylbenzene isomers.

Conclusion

The crystal structure of **1,4-dibenzylbenzene** is well-characterized, revealing a highly symmetric packing arrangement dictated by its molecular geometry. The lack of experimental data for its ortho and meta isomers highlights a gap in our understanding of how the substitution pattern influences the solid-state properties of these seemingly simple molecules. Further experimental and computational studies on 1,2- and 1,3-dibenzylbenzene are necessary to provide a complete comparative analysis. This knowledge is crucial for the

rational design of new materials and pharmaceuticals where crystal packing plays a critical role.

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References

- 1. 1,4-Dibenzylbenzene | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
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